2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide under solvent-free conditions . The reaction conditions include a pressure of 200 bar and a temperature that ensures a 90% conversion rate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of supercritical carbon dioxide as a green solvent in the synthesis process suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Studied for its anticancer properties, particularly against gastric cancer cells.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another triazolopyrimidine derivative with similar structural features.
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: A compound with similar triazolopyrimidine core but different substituents.
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: A related compound with a similar sulfanyl group.
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of a chlorobenzyl group and a triazolopyrimidine core, which imparts distinct chemical and biological properties. Its ability to inhibit the ERK signaling pathway and its potential as an antiviral and anticancer agent make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
56347-20-7 |
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Molecular Formula |
C13H11ClN4OS |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-6-11(19)18-12(15-8)16-13(17-18)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,17) |
InChI Key |
SLZAEQKODIKXMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl |
solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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